[4-(Tert-butylsulfanyl)phenyl]methanol
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Overview
Description
[4-(Tert-butylsulfanyl)phenyl]methanol is an organic compound with the molecular formula C11H16OS It is characterized by a phenyl ring substituted with a tert-butylsulfanyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Tert-butylsulfanyl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with tert-butylthiol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the tert-butylsulfanyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the thiol group is often protected during the synthesis to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
[4-(Tert-butylsulfanyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Thiol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
[4-(Tert-butylsulfanyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(Tert-butylsulfanyl)phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The tert-butylsulfanyl group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. The pathways involved may include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- [4-(Methylsulfanyl)phenyl]methanol
- [4-(Ethylsulfanyl)phenyl]methanol
- [4-(Isopropylsulfanyl)phenyl]methanol
Uniqueness
[4-(Tert-butylsulfanyl)phenyl]methanol is unique due to the presence of the bulky tert-butylsulfanyl group, which can influence its steric and electronic properties. This makes it distinct from other similar compounds with smaller alkylsulfanyl groups.
Properties
IUPAC Name |
(4-tert-butylsulfanylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIQXERLOIUQBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C(C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474074 |
Source
|
Record name | [4-(tert-butylsulfanyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500530-69-8 |
Source
|
Record name | [4-(tert-butylsulfanyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(tert-butylsulfanyl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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